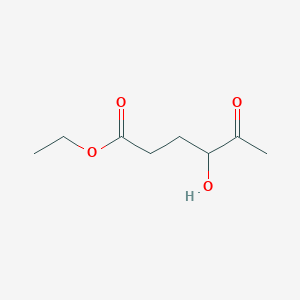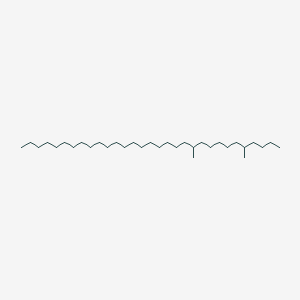
5,11-Dimethylhentriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethylhentriacontane is a hydrocarbon compound with the molecular formula C33H68. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the 5th and 11th carbon atoms of the hentriacontane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of hentriacontane with methyl chloride.
Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with hentriacontane to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides. These reactions are typically carried out under the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated alkanes and alkyl-substituted alkanes.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethylhentriacontane has various applications in scientific research, including:
Chemistry: It is used as a model compound for studying the properties and reactivity of long-chain alkanes.
Medicine: It is used in research on the pharmacokinetics and metabolism of long-chain hydrocarbons.
Industry: It is used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Wirkmechanismus
The mechanism of action of 5,11-Dimethylhentriacontane involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing the behavior and physiology of organisms. For example, in insects, it may bind to olfactory receptors, triggering a cascade of biochemical events that result in changes in behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hentriacontane: A straight-chain hydrocarbon with the molecular formula C31H64.
11,15-Dimethylhentriacontane: A similar compound with methyl groups attached to the 11th and 15th carbon atoms.
5,13-Dimethylhentriacontane: A similar compound with methyl groups attached to the 5th and 13th carbon atoms.
Uniqueness
5,11-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure also affects its biological activity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
110371-65-8 |
|---|---|
Molekularformel |
C33H68 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
5,11-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-33(4)31-27-24-26-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI-Schlüssel |
SCMHTIXJMWTUFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


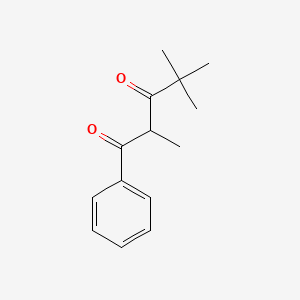


![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
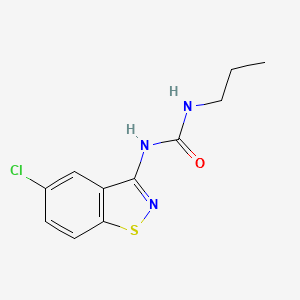
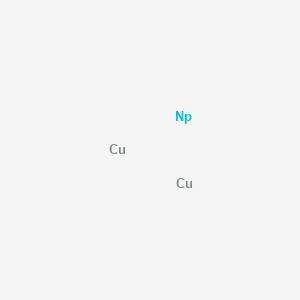
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
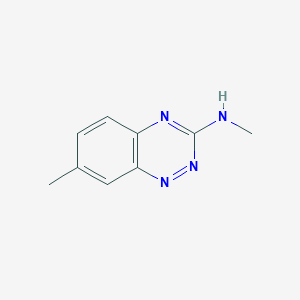
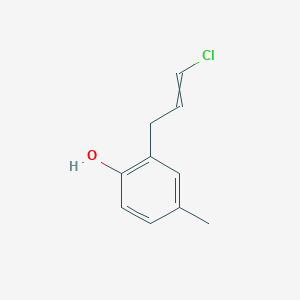
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
